molecular formula C6H9NO3 B2427646 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one CAS No. 21899-19-4

3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one

Cat. No. B2427646
CAS RN: 21899-19-4
M. Wt: 143.142
InChI Key: AZTKGGHLZQXCTA-UHFFFAOYSA-N
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Description

“3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one” is a chemical compound that has been studied in various contexts. For instance, its degradation has been examined in the presence of an Algerian montmorillonite sheet silicate clay exchanged with protons called Maghnite-H . The compound has also been involved in the synthesis of 3-vinyl substituted indoles .


Synthesis Analysis

The synthesis of this compound involves reactions with methylene-active compounds and amines . A one-pot synthesis method has been used to create 3-vinyl substituted indoles containing a 1,2-amino alcohol fragment at the nitrogen atom . Another synthesis method involves a two-step oxidated method .


Chemical Reactions Analysis

The chemical reactions involving “this compound” have been studied. For example, its reactions were carried out in the presence of an Algerian montmorillonite sheet silicate clay exchanged with protons called Maghnite-H . The effect of solvent and reaction time on the conversion of monomer and the molecular weight are investigated in the polymerization of this compound .

Scientific Research Applications

Compulsive Food Consumption and Binge Eating

3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one and its derivatives have been studied in the context of compulsive food consumption and binge eating. The role of orexin-1 receptor mechanisms in binge eating behaviors has been highlighted, suggesting that selective antagonism at orexin-1 receptor could represent a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).

Antimicrobial Properties

The oxazolidinone class, to which this compound belongs, has shown promise in antimicrobial applications. These compounds exhibit a unique mechanism of protein synthesis inhibition and generally display bacteriostatic activity against many important human pathogens, including methicillin-resistant Staphylococcus aureus, vancomycin-resistant enterococci, and penicillin- and cephalosporin-resistant Streptococcus pneumoniae (Diekema & Jones, 2000).

Catalytic Synthesis in Medicinal and Material Sciences

1,3-oxazole, a structural relative of this compound, is a distinctive heterocyclic compound with broad utility and versatility in medicinal, pharmaceutical, agrochemical, and material sciences. The synthesis of novel promising substituted 1,3-oxazole derivatives as building blocks has gained attention, with various metal-based catalytic strategies being developed for this purpose (Shinde et al., 2022).

Antihypertensive Properties

The oxazolidinone class has been studied for its antihypertensive properties as well. The synthesis and evaluation of specific oxazolidinone derivatives demonstrated their potential in managing hypertension, indicating that small alkyl substituents enhance antihypertensive activity (Caroon et al., 1983).

Applications in Treating Mycobacterium Tuberculosis

Oxazolidinones have also been investigated for their potential in treating Mycobacterium tuberculosis. The promising antituberculosis activity of oxazolidinone derivatives, especially when combined with current first-line antituberculosis drugs, suggests they could significantly shorten the duration of therapy for drug-susceptible as well as multidrug-resistant tuberculosis (Williams et al., 2008).

Future Directions

The diverse biological activity of indoles containing the 1,2-amino alcohol residue in position 1 makes the search for simple methods for their synthesis relevant . Multicomponent reactions are often used for the synthesis of biologically active compounds . This suggests that “3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one” and similar compounds could continue to be important in future research and applications.

properties

IUPAC Name

3-(oxiran-2-ylmethyl)-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c8-6-7(1-2-9-6)3-5-4-10-5/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZTKGGHLZQXCTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1CC2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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